7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic identification of 7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound is registered under Chemical Abstracts Service number 397245-05-5, providing a unique identifier for this specific molecular entity. The molecular formula C16H14N2O5S indicates the presence of sixteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, five oxygen atoms, and one sulfur atom, resulting in a molecular weight of 346.4 grams per mole.
The IUPAC name systematically describes the compound structure by identifying the core indole-2-carboxylic acid backbone with a substituted sulfonamide group at position 7. The nomenclature specifically designates the 4-methoxyphenyl group as the aromatic substituent attached to the sulfonyl moiety, which forms an amide linkage with the amino group at position 7 of the indole ring system. This systematic naming convention ensures unambiguous identification of the compound's structural features and facilitates accurate communication within the scientific community.
The InChI identifier "InChI=1S/C16H14N2O5S/c1-23-11-5-7-12(8-6-11)24(21,22)18-13-4-2-3-10-9-14(16(19)20)17-15(10)13/h2-9,17-18H,1H3,(H,19,20)" provides a standardized machine-readable representation of the molecular structure. The corresponding InChI Key "UJHWOZFZLVVMIX-UHFFFAOYSA-N" serves as a compressed hash code for rapid database searching and structural comparison purposes.
The SMILES notation "COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2NC(=C3)C(=O)O" offers an alternative linear representation of the molecular structure that explicitly shows the connectivity patterns between atoms. This notation system proves particularly valuable for computational chemistry applications and automated structure processing algorithms.
Properties
IUPAC Name |
7-[(4-methoxyphenyl)sulfonylamino]-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-23-11-5-7-12(8-6-11)24(21,22)18-13-4-2-3-10-9-14(16(19)20)17-15(10)13/h2-9,17-18H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHWOZFZLVVMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2NC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375570 | |
| Record name | 7-[(4-Methoxybenzene-1-sulfonyl)amino]-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397245-05-5 | |
| Record name | 7-[(4-Methoxybenzene-1-sulfonyl)amino]-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzenesulfonyl chloride with 1H-indole-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then purified and further reacted with an amine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated indoles or sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key features of 7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid with structurally related indole derivatives:
Note: logP values are reported where available.
Functional Group Influence
- Sulfonamide vs.
- Benzyl Substituents : E693-0158 incorporates bulky benzyl groups, increasing its logP (4.6) and lipophilicity, which may favor membrane permeability but reduce aqueous solubility.
- Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenylmethyl group in the analog from introduces electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference could influence reactivity in synthetic modifications or biological target interactions.
Biological Activity
The compound 7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid (CAS No. 397245-05-5) is a derivative of indole-2-carboxylic acid, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Basic Information
- Molecular Formula : C16H14N2O5S
- Molecular Weight : 346.36 g/mol
- Melting Point : 237–240 °C (decomposes)
- Boiling Point : 641.8 ± 65.0 °C (predicted)
- Density : 1.522 ± 0.06 g/cm³ (predicted)
- pKa : 4.31 ± 0.30 (predicted) .
Antiviral Properties
Recent studies have indicated that derivatives of indole-2-carboxylic acid exhibit significant antiviral activities, particularly as inhibitors of HIV-1 integrase. For instance, a study demonstrated that an indole-2-carboxylic acid derivative inhibited the strand transfer of integrase with an IC50 value of 32.37 μM, showcasing its potential as an antiviral agent . Further optimization of these compounds led to derivatives with IC50 values as low as 3.11 μM, indicating enhanced efficacy against HIV-1 .
Neuroprotective Effects
Indole derivatives have been investigated for their neuroprotective effects, particularly in relation to Alzheimer's disease (AD). A series of compounds based on the indole scaffold were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with AD pathology. Notably, certain derivatives exhibited promising antioxidant activity and protective effects against oxidative stress in neuronal cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship of indole derivatives has been extensively studied to understand how modifications influence biological activity. For example, substituents at the C3 position of the indole core significantly affected the inhibitory potency against integrase, with specific modifications leading to improved binding and activity .
| Compound | IC50 (μM) | Description |
|---|---|---|
| Compound 1 | 32.37 | Parent compound |
| Compound 17a | 3.11 | Optimized derivative with enhanced activity |
| Compound 4a | 10.06 | C3 substituted derivative |
Study on Integrase Inhibition
In a recent study focusing on indole derivatives as integrase inhibitors, several compounds were synthesized and tested for their antiviral properties against HIV-1. The results indicated that specific structural modifications could significantly enhance the inhibitory effects on integrase activity, with some compounds achieving over tenfold improvements in potency compared to the parent compound .
Neuroprotective Evaluation
Another study evaluated the neuroprotective potential of indole-based compounds against oxidative stress in SH-SY5Y cells. The results showed that certain derivatives not only inhibited AChE but also demonstrated significant antioxidant properties through various assays including DPPH and ABTS methods . This highlights the dual therapeutic potential of these compounds in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid in laboratory settings?
- Methodological Answer : Based on analogous indole derivatives, full protective gear is essential, including chemically resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95 filters) if airborne particulates are generated. Engineering controls like fume hoods and proper ventilation are critical. Always avoid skin contact and dispose of contaminated materials according to hazardous waste protocols .
Q. How can researchers synthesize this compound, and what solvents/reagents are typically involved?
- Methodological Answer : While direct synthesis data for this compound is limited, similar indole-carboxylic acid derivatives (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid) are synthesized via refluxing with acetic acid, sodium acetate, and appropriate precursors. Post-reaction steps include filtration, washing (acetic acid, water, ethanol), and recrystallization from DMF/acetic acid mixtures. Adjust stoichiometry and reaction time based on precursor reactivity .
Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is recommended for purity assessment. Structural confirmation requires - and -NMR to verify indole ring protons, sulfonyl groups, and carboxylic acid moieties. Mass spectrometry (ESI-MS) can confirm molecular weight (e.g., [M+H] peaks) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound derivatives?
- Methodological Answer : Use a design-of-experiments (DoE) approach to test variables like temperature, solvent polarity (e.g., DMF vs. acetic acid), and catalyst loading. For example, split-plot designs (as used in agricultural studies) can efficiently evaluate multiple factors. Monitor reaction progress via TLC or in-situ FTIR to identify intermediate formation .
Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., unexpected NMR shifts or MS fragmentation patterns)?
- Methodological Answer : Cross-validate with alternative techniques:
- NMR discrepancies : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with computational predictions (DFT calculations for chemical shifts).
- MS anomalies : Perform high-resolution MS (HRMS) to distinguish isobaric impurities. For by-products, isolate via preparative HPLC and characterize individually .
Q. How can structure-activity relationship (SAR) studies be designed for this compound in biological assays?
- Methodological Answer : Synthesize analogs with modifications to the 4-methoxyphenylsulfonyl or indole-carboxylic acid groups. Test inhibitory activity (e.g., enzyme assays for Mcl1 inhibitors) using dose-response curves (IC). Prioritize derivatives with >95% purity and validate target engagement via SPR or crystallography .
Q. What methods are available to address poor solubility of this compound in aqueous assay buffers?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizers. Alternatively, prepare prodrugs (e.g., ester derivatives) that hydrolyze in situ. Dynamic light scattering (DLS) can monitor nanoparticle formation in colloidal suspensions .
Data Gaps and Limitations
- Physical/Chemical Properties : No direct data on melting point, solubility, or stability are available for this compound. Researchers should empirically determine these using differential scanning calorimetry (DSC) and accelerated stability studies (40°C/75% RH) .
- Toxicology : While analogous indoles show no carcinogenic risk per IARC/OSHA, conduct in vitro cytotoxicity assays (e.g., HepG2 cells) to establish safety margins for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
